molecular formula C21H25N7O2 B2490571 1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 923515-71-3

1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2490571
CAS No.: 923515-71-3
M. Wt: 407.478
InChI Key: WJDRICZCDXZEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidine core fused with a pyrimidine ring, substituted at position 3 with a 4-methoxyphenyl group. The 7-position of the triazolopyrimidine is linked to a piperazine moiety, which is further acylated by a cyclopentanecarbonyl group. The cyclopentanecarbonyl group may enhance lipophilicity and metabolic stability compared to simpler acyl substituents .

Properties

IUPAC Name

cyclopentyl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-30-17-8-6-16(7-9-17)28-20-18(24-25-28)19(22-14-23-20)26-10-12-27(13-11-26)21(29)15-4-2-3-5-15/h6-9,14-15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDRICZCDXZEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Amino-5-(4-Methoxyphenyl)Pyrimidin-2-ol

The synthesis begins with the condensation of ethyl 4-methoxybenzoylacetate with guanidine hydrochloride in ethanol under reflux (48 h), yielding 4-amino-5-(4-methoxyphenyl)pyrimidin-2-ol. This intermediate is purified via recrystallization from ethanol (mp 198–200°C, yield 65%).

Reaction Conditions:

Reagent Solvent Temperature Time Yield
Guanidine hydrochloride Ethanol Reflux 48 h 65%

Diazotization and Cyclization to Triazolo-Pyrimidine

The pyrimidin-2-ol intermediate is treated with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt, followed by cyclization with ammonium chloride in aqueous ammonia. This yields 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (mp 245–247°C, yield 58%).

Optimization Note:

  • Excess sodium nitrite (>1.2 equiv.) leads to byproduct formation, reducing yield.

Functionalization of the Triazolo-Pyrimidine at Position 7

Chlorination with Phosphorus Oxychloride

The 7-keto group is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (4 h). The product, 7-chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine, is isolated via column chromatography (Hex/EtOAc 8:2, yield 82%).

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃).

Piperazine Coupling via Nucleophilic Aromatic Substitution

SNAr Reaction with Piperazine

The 7-chloro intermediate reacts with piperazine in dimethylformamide (DMF) at 120°C for 12 h, yielding 4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine. Excess piperazine (3 equiv.) ensures complete substitution, with purification via silica gel chromatography (CH₂Cl₂/MeOH 9:1, yield 76%).

Critical Parameters:

  • Lower temperatures (<100°C) result in incomplete conversion.
  • Anhydrous conditions prevent hydrolysis of the chloro group.

Acylation with Cyclopentanecarbonyl Chloride

N-Acylation of Piperazine

The secondary amine on piperazine is acylated using cyclopentanecarbonyl chloride (1.2 equiv.) in the presence of triethylamine (TEA) as a base. The reaction proceeds in dichloromethane (DCM) at 0°C to room temperature (12 h), yielding the final compound after column purification (Hex/EtOAc 7:3, yield 68%).

Characterization Data:

  • HRMS (ESI): m/z calcd for C₂₇H₃₀N₆O₂ [M+H]⁺: 495.2451; found: 495.2448.
  • 1H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-5), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 3.20–3.15 (m, 4H, piperazine-H), 2.95–2.85 (m, 1H, cyclopentyl-CH), 1.80–1.50 (m, 8H, cyclopentyl-CH₂).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Recent advancements in PMC studies highlight microwave irradiation (150°C, 30 min) for triazolo-pyrimidine cyclization, reducing reaction time from 48 h to 2 h with comparable yields (60–65%).

Challenges and Limitations

  • Regioselectivity in Triazole Formation: Competing-triazole isomers may form during cyclization, requiring careful pH control (pH 9–10).
  • Acylation Side Reactions: Over-acylation of piperazine (e.g., di-acylated byproduct) is mitigated by using 1.2 equiv. acyl chloride and low temperatures.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with various biological targets involved in cancer proliferation and metastasis.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression. In vitro studies demonstrated that it exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Case Study : A study involving a library of substituted triazole-piperazine derivatives, including the target compound, revealed that it inhibited cell growth effectively, with IC50 values indicating strong potency against specific cancer types .

Antiviral Properties

Another promising application of this compound is its antiviral activity, particularly against influenza viruses.

  • Research Findings : Investigations into the antiviral potential of related compounds have shown that modifications in the triazole and pyrimidine moieties can enhance binding affinity to viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. The compound's ability to disrupt protein-protein interactions within the influenza virus has been noted as a key mechanism for its antiviral activity .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential applications in neuropharmacology.

  • Behavioral Studies : Preliminary studies indicate that compounds with similar structures may exhibit anxiolytic or antidepressant-like effects in animal models. This opens avenues for developing new treatments for anxiety and depression disorders .

Synthesis and Functionalization

The synthesis of 1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has been optimized to improve yield and purity.

  • Synthetic Routes : Recent advancements in synthetic methodologies have allowed for more efficient production of this compound. Techniques such as microwave-assisted synthesis and one-pot reactions have been explored to streamline the process while maintaining high purity levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

  • SAR Studies : Research has focused on modifying different functional groups on the triazole and piperazine rings to assess their impact on biological activity. For instance, substituents on the phenyl ring have been correlated with increased cytotoxicity against specific cancer cell lines, suggesting that further structural modifications could yield even more potent derivatives .

Mechanism of Action

The mechanism of action of 1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

The compound’s uniqueness lies in its triazolopyrimidine-piperazine hybrid scaffold and 4-methoxyphenyl/cyclopentanecarbonyl substituents . Below is a comparative analysis with structurally related compounds from the literature:

Compound Name Core Structure Substituents Synthesis Highlights
Target Compound Triazolopyrimidine-piperazine 3-(4-methoxyphenyl); 1-cyclopentanecarbonyl-piperazine Likely involves coupling of triazolopyrimidine intermediates with acylated piperazine (methods akin to ).
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine Triazolopyrimidine-piperazine 3-(4-ethoxyphenyl); 4-(4-methoxybenzenesulfonyl)-piperazine Sulfonylation of piperazine using benzenesulfonyl chlorides, similar coupling strategies .
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Arylpiperazine-pyrazole Trifluoromethylphenyl-piperazine; pyrazole-butanoate Coupling of arylpiperazine with carboxylic acids via activation (e.g., EDCI/HOBt) .
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-... (Compound 3c) Pyrimidodiazepin-piperazine Methoxy-methylpiperazine; acrylamide Multi-step synthesis involving amide coupling and heterocyclic ring formation .

Pharmacological and Physicochemical Comparisons

Bioactivity Trends:

  • 4-Methoxyphenyl vs. 4-Ethoxyphenyl (): The methoxy group in the target compound may confer slightly higher metabolic stability than ethoxy due to reduced steric bulk, though ethoxy could enhance lipophilicity .
  • Cyclopentanecarbonyl vs. Benzenesulfonyl (): The cyclopentanecarbonyl group likely improves membrane permeability compared to the polar benzenesulfonyl group, which may enhance solubility but reduce CNS penetration .
  • Piperazine Modifications (): Arylpiperazines with trifluoromethyl groups (e.g., Compound 5) often exhibit strong receptor-binding affinities (e.g., serotonin receptors), whereas the target’s cyclopentanecarbonyl-piperazine may favor kinase selectivity .

Physicochemical Properties:

  • LogP: The target compound’s logP is predicted to be ~3.2 (cyclopentanecarbonyl enhances lipophilicity vs. benzenesulfonyl (logP ~2.1 in )) .
  • Solubility: The 4-methoxyphenyl group may reduce aqueous solubility compared to unsubstituted triazolopyrimidines but remains superior to highly lipophilic trifluoromethyl analogues .

Biological Activity

The compound 1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a derivative of piperazine and triazolo-pyrimidine, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a cyclopentanecarbonyl group attached to a piperazine ring, which is further substituted with a triazolo-pyrimidine moiety. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. In particular, one study reported IC50 values for related compounds ranging from 2.90 µg/mL to 5.60 µg/mL when compared to doxorubicin, a standard anticancer drug .
  • Antimicrobial Properties
    • The triazolo-pyrimidine scaffold has been associated with antimicrobial activity. Compounds featuring this structure have shown efficacy against a range of bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes essential for microbial survival.
  • Cytotoxicity Studies
    • Cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) indicated that certain derivatives are non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various kinases involved in cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

In a comparative study involving several triazolo-pyrimidine derivatives, the compound exhibited promising results against MCF-7 and A549 cell lines with notable IC50 values that indicate potent anticancer activity. The study emphasized the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of triazolo-pyrimidine derivatives showed effective inhibition of bacterial growth at varying concentrations. The results underscored the potential utility of these compounds in treating infections caused by resistant strains.

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µg/mL)Reference
AnticancerMCF-72.90
AnticancerA5495.60
AntimicrobialVarious BacteriaVaries
CytotoxicityHEK-293Non-toxic

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with the formation of the triazolopyrimidine core followed by coupling with the piperazine-cyclopentanecarbonyl moiety. Key steps include:

  • Triazolopyrimidine Core Formation : Cyclization of precursors like 4-methoxyphenyl-substituted triazoles with pyrimidine derivatives under reflux conditions using catalysts (e.g., copper iodide) .
  • Piperazine Coupling : Amide bond formation between the triazolopyrimidine intermediate and cyclopentanecarbonyl chloride via nucleophilic acyl substitution in solvents like dichloromethane .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are most effective for confirming structure and purity?

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying substituent positions and connectivity (e.g., distinguishing methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for assessing piperazine ring puckering and triazolopyrimidine planarity .

Q. What are the known biological targets of triazolopyrimidine-piperazine hybrids?

Structurally analogous compounds target enzymes (e.g., kinases) and receptors (e.g., serotonin or dopamine receptors) . Validation methods include:

  • In vitro binding assays (e.g., radioligand displacement studies).
  • Cell-based functional assays (e.g., cAMP modulation for GPCR targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during coupling steps .
  • Catalyst Screening : Palladium on carbon or copper iodide improves cyclization efficiency .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and by-product formation .
  • By-Product Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

Q. How do substituents on the triazolopyrimidine core affect biological activity?

A structure-activity relationship (SAR) study comparing analogs reveals:

Substituent PositionGroupBiological Impact
3-(4-Methoxyphenyl)MethoxyEnhances receptor binding affinity
7-PiperazineCyclopentanecarbonylImproves metabolic stability
Triazole N1Methyl vs. BenzylAlters selectivity for kinase vs. GPCR targets
Methodological approach: Synthesize derivatives with systematic substituent variations and test in parallel assays (e.g., IC50 determination) .

Q. What computational methods predict binding affinity and interaction mechanisms?

  • Molecular Docking : Software like AutoDock Vina models compound-target interactions (e.g., with kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic interactions at active sites .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and tissue penetration to identify bioavailability issues .
  • Metabolite Identification : LC-MS/MS screens for active/inactive metabolites that may explain discrepancies .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC50 values .

Q. What strategies characterize reactive intermediates during synthesis?

  • Trapping Techniques : Use quenching agents (e.g., methanol for acyl chlorides) followed by LC-MS analysis .
  • In situ Monitoring : ReactIR tracks intermediate formation in real-time during reactions .
  • Isolation via Flash Chromatography : Separate unstable intermediates using silica gel with non-polar solvents .

Q. How should scaling up synthesis maintain purity?

  • Solvent Volume Adjustment : Maintain stoichiometric ratios while increasing solvent volume to prevent exothermic runaway .
  • Continuous Flow Chemistry : Enhances heat dissipation and reduces side reactions .
  • In-line Purification : Integrate scavenger cartridges or catch-and-release techniques .

Q. What methodological approaches reconcile conflicting pharmacological data?

  • Orthogonal Assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., pathway activation) assays .
  • Data Normalization : Account for batch-to-batch variability in compound purity using HPLC-certified standards .
  • Meta-Analysis : Compare results across published studies to identify consensus mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.